molecular formula C19H22FN3O3 B1682832 Vebufloxacin CAS No. 79644-90-9

Vebufloxacin

Número de catálogo B1682832
Número CAS: 79644-90-9
Peso molecular: 359.4 g/mol
Clave InChI: JATLJHBAMQKRDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vebufloxacin, also known as OPC-7251, is a potent antibacterial agent. It shows significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . It is particularly effective against Propionibacterium acnes .


Synthesis Analysis

The synthesis of Vebufloxacin involves several steps and various chemical reactions . The process includes the use of 1-Methylpiperazine and 8-bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid . The synthesis methods are complex and require precise control over reaction conditions .


Molecular Structure Analysis

The molecular formula of Vebufloxacin is C19H22FN3O3 . It has a molecular weight of 359.39 . The structure of Vebufloxacin includes a fluoroquinolone core, which is essential for its antibacterial activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Vebufloxacin are complex and involve multiple steps . The reactions include the formation of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids .


Physical And Chemical Properties Analysis

Vebufloxacin has a boiling point of 579.1±50.0 °C and a density of 1.41±0.1 g/cm3 . It is soluble in DMSO . The pKa value of Vebufloxacin is 5.55±0.40 .

Aplicaciones Científicas De Investigación

1. Enhanced Delivery Systems

  • Al-Mahallawi et al. (2017) investigated the encapsulation of ciprofloxacin, a fluoroquinolone antibiotic related to Vebufloxacin, into nano-spanlastic vesicles. These vesicles were designed for improved trans-tympanic delivery, potentially applicable in ototopical treatments for acute otitis media. The study found that the optimized nano-spanlastic formulation had good physical stability and demonstrated better drug permeation through the tympanic membrane compared to commercial Ciprocin® drops (Al-Mahallawi et al., 2017).

2. Biopharmaceutical Characterization in Respiratory Treatments

  • Gontijo et al. (2014) evaluated the biopharmaceutical characteristics of fluoroquinolones, including ciprofloxacin (similar to Vebufloxacin), when delivered via nebulized aerosol in rats. The study highlighted that epithelial lining fluid (ELF) drug concentrations were significantly higher than plasma drug concentrations, indicating the potential of fluoroquinolones in treating respiratory infections (Gontijo et al., 2014).

3. Prodrug Synthesis for Enhanced Effectiveness

  • Husain et al. (2016) focused on synthesizing a mutual prodrug of norfloxacin and fenbufen, aiming to create an effective anti-inflammatory drug with antimicrobial actions. The synthesized prodrug demonstrated good antibacterial activity and enhanced anti-inflammatory effects, indicating a potential approach for developing more effective fluoroquinolones (Husain, Ahmad, & Khan, 2016).

4. Development of Sustained-Release Drug Forms

  • Han et al. (2014) developed a novel bi-layer composite membrane containing ciprofloxacin hydrochloride for sustained-release wound dressings. This research is indicative of the potential for developing similar sustained-release forms for Vebufloxacin, enhancing its efficacy in long-term treatment applications (Han, Dong, Song, Yin, & Li, 2014).

5. Antibacterial Agent Mechanism and Efficacy

  • Wolfson and Hooper (1988) described norfloxacin as an effective antibacterial agent, functioning by antagonizing DNA gyrase, essential for bacterial DNA replication. This study's insights into fluoroquinolones' mechanism of action are relevant to understanding how Vebufloxacin might operate at a molecular level (Wolfson & Hooper, 1988).

Safety And Hazards

The safety data sheets for Vebufloxacin provide information on its potential hazards . It’s important to handle Vebufloxacin with care and follow appropriate safety measures.

Propiedades

IUPAC Name

7-fluoro-12-methyl-8-(4-methylpiperazin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-11-3-4-12-16-13(18(24)14(19(25)26)10-23(11)16)9-15(20)17(12)22-7-5-21(2)6-8-22/h9-11H,3-8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATLJHBAMQKRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868532
Record name 9-Fluoro-5-methyl-8-(4-methylpiperazin-1-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vebufloxacin

CAS RN

79644-90-9
Record name Vebufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079644909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEBUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXI3MP1G46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.8 g of 9-fluoro-8-chloro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, 36 ml of N-methylpiperazine and 15 ml of hexamethylphosphoric triamide was heated at 150° to 160° C. for 4 hours. After completion of the reaction the solvent was removed by distillation under reduced pressure and the residue was washed with 10 ml of ethyl acetate. The crude crystals thus-obtained were mixed with 100 ml of water and adjusted to a pH of 4 with acetic acid. Insoluble materials were removed by filtration and the filtrate was treated with activated carbon followed by concentration under reduced pressure. The residue was mixed with 20 ml of water and the solution was adjusted to a pH of 9 with a 10% aqueous sodium hydroxide solution and extracted with 80 ml chloroform. After the extract was dried over anhydrous sodium sulfate and concentrated it was purified through a silica gel column chromatography (silica gel: Wako C-200, a trade name for a product of Wako Junyaku Co., Ltd.; eluent: chloroform-methanol (9:1 by volume)) to obtain 0.8 g of 8-(4-methyl-1-piperazinyl)-9-fluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid as white rhombic crystals having a melting point of 262° to 263° C.
Name
9-fluoro-8-chloro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vebufloxacin
Reactant of Route 2
Reactant of Route 2
Vebufloxacin
Reactant of Route 3
Reactant of Route 3
Vebufloxacin
Reactant of Route 4
Reactant of Route 4
Vebufloxacin
Reactant of Route 5
Reactant of Route 5
Vebufloxacin
Reactant of Route 6
Vebufloxacin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.